molecular formula C27H21BrClNO4S B1674114 L-826,266 CAS No. 244101-03-9

L-826,266

Cat. No.: B1674114
CAS No.: 244101-03-9
M. Wt: 570.9 g/mol
InChI Key: DYXFUJYHEDGCLS-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-826266 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of L-826266 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of L-826266 with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

L-826266 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving L-826266 include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in halogenated products .

Scientific Research Applications

Pain Management and Inflammation

L-826,266's antagonistic properties make it a valuable tool in research focused on pain and inflammation. Its ability to inhibit vasoconstriction induced by EP3 agonists such as sulprostone demonstrates its potential in managing conditions like arthritis and other inflammatory disorders . Experimental models have shown that this compound can effectively reduce inflammatory responses by modulating prostaglandin signaling pathways.

Pharmacological Studies

The compound is utilized in pharmacological studies to elucidate the dynamics of prostanoid receptors. Interaction studies indicate that this compound competes with natural ligands for receptor binding, providing insights into receptor kinetics and pharmacodynamics. These studies are essential for developing new therapeutic strategies targeting prostanoid pathways.

Neuropharmacology

Research has indicated that this compound may have applications in neuropharmacology, particularly concerning its effects on neurotransmitter release. Studies have shown that it inhibits norepinephrine and serotonin release in rat cortex, suggesting potential implications for treating convulsive disorders and other neurological conditions .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other prostanoid receptor antagonists but is unique due to its specific targeting of the EP3 receptor. The following table summarizes its characteristics compared to other related compounds:

CompoundTypeMechanism of ActionUnique Features
L-798106EP3 Receptor AntagonistSimilar antagonistic effectsHigher potency compared to this compound
L-835819EP1 Receptor AntagonistTargets a different prostanoid receptorDistinct selectivity profile
SC-19220EP2 Receptor AntagonistAntagonizes EP2 receptorsDifferent therapeutic implications

This comparison highlights this compound's unique position in the landscape of prostanoid receptor antagonists due to its selective action and pharmacological properties.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

  • In vitro Studies : In isolated human pulmonary arteries, this compound inhibited vasoconstriction induced by sulprostone in a concentration-dependent manner (EC50s = 0.45–24.5 µM), demonstrating its efficacy as an antagonist .
  • Neurotransmitter Release : In rat cortex studies, this compound was shown to inhibit electrically evoked norepinephrine overflow without affecting basal tritium efflux at concentrations up to 2 µM . This suggests its potential utility in understanding neurotransmitter dynamics.

Biological Activity

L-826,266 is a compound recognized primarily for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP3. This receptor is integral to various physiological processes, including inflammation and pain modulation. The compound's unique properties make it a subject of interest in pharmacological research, particularly concerning its therapeutic potential in inflammatory diseases and pain management.

  • Chemical Structure : this compound contains an acyl-sulphonamide moiety, which enhances its lipophilicity and pharmacological characteristics.
  • Molecular Weight : 244.3 g/mol
  • CAS Number : 244101-03-9

Biological Activity

This compound exhibits significant biological activity as an EP3 receptor antagonist. Its binding affinity has been quantified with a Ki value of 0.8 nM for the EP3 receptor, indicating strong competitive antagonism. In contrast, its affinity for the EP4 receptor is lower (Ki = 715 nM), while it does not bind to EP1 or EP2 receptors at concentrations up to 5,000 nM .

The antagonistic action of this compound modulates various physiological responses associated with prostaglandin signaling. Specifically, it inhibits vasoconstriction induced by the EP3 agonist sulprostone in isolated human pulmonary arteries (EC50 values ranging from 0.45 to 24.5 µM) and affects neurotransmitter release in the rat cortex and vas deferens .

Comparative Analysis with Other Compounds

This compound can be compared with other prostanoid receptor antagonists to highlight its unique features:

CompoundTypeMechanism of ActionUnique Features
L-798106EP3 Receptor AntagonistSimilar antagonistic effectsHigher potency compared to this compound
L-835819EP1 Receptor AntagonistTargets a different prostanoidDistinct selectivity profile
SC-19220EP2 Receptor AntagonistAntagonizes EP2 receptorsDifferent therapeutic implications

This compound is particularly noted for its slower kinetics compared to other antagonists, which may present both advantages and challenges in therapeutic applications .

Case Studies and Research Findings

Research involving this compound has primarily focused on its pharmacodynamics and potential therapeutic applications. Here are some notable findings:

  • Inflammation Models : In experimental models of inflammation, this compound has demonstrated effectiveness in reducing inflammatory responses by blocking EP3 signaling pathways. This is particularly relevant for conditions like arthritis where excessive prostaglandin signaling contributes to disease pathology.
  • Pain Management : Studies indicate that this compound may offer therapeutic avenues for managing pain due to its ability to modulate pain pathways linked to prostaglandin signaling. Its selective antagonism can potentially lead to reduced side effects compared to non-selective NSAIDs.
  • Vascular Effects : In isolated human pulmonary arteries, this compound effectively inhibited vasoconstriction induced by sulprostone, suggesting potential applications in treating pulmonary hypertension .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound across various clinical scenarios:

  • Chronic Pain Conditions : Investigating its efficacy in chronic pain models could elucidate its role in long-term pain management strategies.
  • Inflammatory Diseases : Continued exploration into its effects on inflammatory diseases may provide insights into novel treatment protocols that leverage its selective antagonistic properties.
  • Pharmacokinetics Studies : Understanding the pharmacokinetic profile of this compound will be crucial for determining optimal dosing strategies and minimizing potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols and characterization methods for L-826,266?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., coupling, cyclization) with rigorous purity assessment using HPLC (>95% purity threshold) and structural verification via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Yield optimization requires solvent selection, temperature gradients, and catalyst screening . Stability studies under varying pH, temperature, and light conditions should precede pharmacological testing to ensure compound integrity .

Q. Which analytical techniques are prioritized for determining the purity and structural integrity of this compound?

  • Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm), while structural integrity is confirmed through 1H/13C NMR^1 \text{H/}^{13} \text{C NMR} (Bruker Avance III HD 400 MHz) and HRMS (ESI-QTOF). For chiral purity, chiral HPLC or polarimetry is employed. X-ray crystallography may resolve stereochemical ambiguities .

Q. What initial pharmacological screening models are recommended for this compound?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using cell lines expressing target proteins (e.g., HEK293 for GPCRs). Dose-response curves (IC50_{50}/EC50_{50}) and selectivity indices against off-target receptors (e.g., 5-HT2B_{2B}, adrenergic receptors) are critical. Use positive/negative controls (e.g., known agonists/antagonists) and triplicate replicates to minimize variability .

Q. How should researchers address stability concerns of this compound under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines): expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. For aqueous stability, use phosphate-buffered saline (PBS) at pH 7.4 and 3.0, monitoring hydrolysis/oxidation kinetics. Store lyophilized samples at -80°C with desiccants .

Q. What strategies validate the target specificity of this compound in complex biological systems?

  • Methodological Answer : Use CRISPR/Cas9-mediated gene knockout or siRNA silencing of the target protein in cellular models. Compare dose-response profiles in wild-type vs. knockout systems. Off-target effects are assessed via proteome-wide affinity pulldown assays or thermal shift profiling .

Advanced Research Questions

Q. How can experimental design be optimized for in vivo studies of this compound to ensure translational relevance?

  • Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing regimens. Use species-specific metabolic profiles (e.g., cytochrome P450 activity in mice vs. rats) and route of administration (oral vs. IV). Include biomarkers (e.g., plasma cytokine levels) for real-time efficacy monitoring. Power analysis ensures adequate sample size (α = 0.05, β = 0.2) .

Q. How can contradictions in pharmacological data (e.g., divergent IC50_{50} values across studies) be systematically resolved?

  • Methodological Answer : Cross-validate assay conditions: confirm buffer composition (e.g., Mg2+^{2+} concentration for kinases), incubation time, and cell passage number. Perform meta-analysis of published data using standardized effect size metrics (e.g., Hedges’ g). Contradictions may arise from differences in protein isoforms or allosteric modulation—test hypotheses via mutagenesis or structural modeling .

Q. What advanced computational methods are suitable for modeling the target interaction dynamics of this compound?

  • Methodological Answer : Combine molecular dynamics simulations (MD, 100 ns trajectories) with free-energy perturbation (FEP) to predict binding affinities. Use cryo-EM or X-ray crystallography to resolve ligand-bound structures. Machine learning (e.g., AlphaFold2) predicts off-target interactions by screening against structural databases like ChEMBL .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate the mechanistic pathways of this compound?

  • Methodological Answer : Perform RNA-seq and LC-MS/MS proteomics on treated vs. control samples. Use pathway enrichment tools (DAVID, Metascape) and network analysis (Cytoscape) to identify hub genes/proteins. Validate key nodes via CRISPRa/i or chemical inhibitors. Multi-omics integration tools (e.g., mixOmics) quantify cross-modal associations .

Q. What experimental frameworks are recommended for elucidating the metabolic pathways of this compound?

  • Methodological Answer : Use 14C^{14} \text{C}-radiolabeled this compound in hepatocyte incubation studies. Identify phase I/II metabolites via UPLC-QTOF-MS/MS. Compare metabolic profiles across species (human, rat, dog liver microsomes). Inhibitor cocktails (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved. In silico tools (e.g., Meteor Nexus) predict metabolite structures .

Properties

IUPAC Name

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFUJYHEDGCLS-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244101-03-9
Record name L-826266
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.